3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Overview
Description
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione is a compound of interest due to its potential applications in biomedical research. It is a member of the pyrrole class of compounds, which are compounds composed of a five-membered ring with one nitrogen atom and four carbon atoms. This compound has been widely studied due to its potential uses in drug design, drug delivery, and biological activity.
Scientific Research Applications
Organic Electronics and Polymer Science
- Electron Transport Layer in Polymer Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) featuring the diketopyrrolopyrrole (DPP) backbone was synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). This material, due to its electron-deficient nature and planar structure, shows high conductivity and electron mobility, improving the power conversion efficiency (PCE) of the devices (Hu et al., 2015).
- Photoluminescent Polymers : A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and phenylene units were synthesized. These polymers exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Corrosion Inhibition
- Inhibitors for Carbon Steel : New 1H-pyrrole-2,5-dione derivatives were investigated as corrosion inhibitors for carbon steel in a hydrochloric acid medium. These compounds showed good inhibition efficiency, increasing with concentration. Their adsorption on the steel surface was found to follow Langmuir's adsorption isotherm, indicating a chemisorption mechanism (Zarrouk et al., 2015).
Synthetic Chemistry
- Efficient Synthesis of Pyrroles : The condensation of 1,3-diones with 2-(aminomethyl)pyridine allowed for the efficient synthesis of 3,5-disubstituted and 3,4,5-trisubstituted-2-pyridylpyrroles. This process highlights a novel approach for generating pyrrole derivatives with potential applications in medicinal chemistry and material science (Klappa et al., 2002).
properties
IUPAC Name |
3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTAEYDIDMGJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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